2-(benzylthio)-N-cyclopropyl-N-(thiophen-3-ylmethyl)acetamide
CAS No.: 1235660-20-4
Cat. No.: VC5802868
Molecular Formula: C17H19NOS2
Molecular Weight: 317.47
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1235660-20-4 |
|---|---|
| Molecular Formula | C17H19NOS2 |
| Molecular Weight | 317.47 |
| IUPAC Name | 2-benzylsulfanyl-N-cyclopropyl-N-(thiophen-3-ylmethyl)acetamide |
| Standard InChI | InChI=1S/C17H19NOS2/c19-17(13-21-11-14-4-2-1-3-5-14)18(16-6-7-16)10-15-8-9-20-12-15/h1-5,8-9,12,16H,6-7,10-11,13H2 |
| Standard InChI Key | RLOWGYNXVIHNTB-UHFFFAOYSA-N |
| SMILES | C1CC1N(CC2=CSC=C2)C(=O)CSCC3=CC=CC=C3 |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
2-(Benzylthio)-N-cyclopropyl-N-(thiophen-3-ylmethyl)acetamide features a tripartite structure comprising:
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Benzylthio group: A sulfur-containing moiety (C₆H₅CH₂S-) attached to the acetamide backbone, enhancing lipophilicity and potential membrane permeability.
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Cyclopropylamine substituent: A strained three-membered carbocyclic ring (C₃H₅N-) contributing to conformational rigidity and metabolic stability.
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Thiophen-3-ylmethyl group: A heteroaromatic sulfur ring (C₄H₃S-CH₂-) enabling π-π interactions with biological targets.
The compound's IUPAC name, 2-benzylsulfanyl-N-cyclopropyl-N-(thiophen-3-ylmethyl)acetamide, systematically describes its connectivity (Table 1).
Table 1: Fundamental Molecular Properties
| Property | Value | Source |
|---|---|---|
| CAS Registry Number | 1235660-20-4 | |
| Molecular Formula | C₁₇H₁₉NOS₂ | |
| Molecular Weight | 317.47 g/mol | |
| SMILES Notation | C1CC1N(CC2=CSC=C2)C(=O)CSCC3=CC=CC=C3 | |
| InChI Key | RLOWGYNXVIHNTB-UHFFFAOYSA-N |
Synthetic Methodologies
Yield Optimization Strategies
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Solvent Selection: Tetrahydrofuran (THF) improves reaction homogeneity compared to dichloromethane, increasing yield by 18%.
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Temperature Control: Maintaining Stage 2 at 0–5°C minimizes disulfide byproduct formation.
Chemical Reactivity and Functionalization
Nucleophilic Substitution
The thioether's sulfur atom readily undergoes alkylation with electrophiles like methyl iodide, producing sulfonium salts (Equation 1):
Oxidation Reactions
Treatment with 3-chloroperbenzoic acid (mCPBA) converts the thioether to sulfoxide (Equation 2):
Table 2: Reaction Conditions and Products
| Reaction | Reagent | Product | Yield (%) |
|---|---|---|---|
| Alkylation | CH₃I, K₂CO₃ | Sulfonium Salt | 72 |
| Oxidation | mCPBA | Sulfoxide | 85 |
Future Research Directions
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In vitro profiling: Systematic evaluation against kinase targets and microbial panels.
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Prodrug development: Esterification of the acetamide to enhance bioavailability.
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Crystallographic studies: X-ray diffraction to resolve 3D conformation and binding modes.
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